molecular formula C10H8ClFN4O2 B4179949 2-(3-chloro-4-fluorophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide

2-(3-chloro-4-fluorophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No. B4179949
M. Wt: 270.65 g/mol
InChI Key: ZAVXBZDQUYGGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-fluorophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CF3 is a triazole derivative that has been identified as a promising candidate for the development of new drugs due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells, bacterial cells, and fungal cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have immunomodulatory effects, which could make it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chloro-4-fluorophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide in laboratory experiments is its potential pharmacological properties. This compound has been shown to exhibit antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which could limit its use in certain experimental settings.

Future Directions

There are numerous future directions for the study of 2-(3-chloro-4-fluorophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide. One potential direction is the development of new drugs based on this compound's unique chemical structure and potential pharmacological properties. Another potential direction is the study of this compound's mechanism of action, which could lead to the development of more effective treatments for various diseases. Additionally, the study of this compound's toxicity and safety profile could provide important insights into its potential use in clinical settings.

Scientific Research Applications

2-(3-chloro-4-fluorophenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has been the subject of numerous scientific studies due to its potential pharmacological properties. It has been shown to exhibit antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, fungal infections, and bacterial infections.

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4O2/c11-8-3-7(1-2-9(8)12)18-4-10(17)15-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVXBZDQUYGGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)NN2C=NN=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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